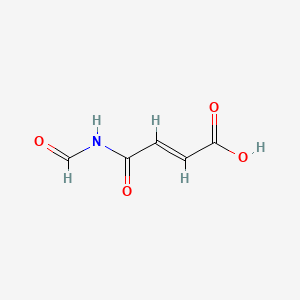![molecular formula C9H14N6O2 B14727523 2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol CAS No. 6288-95-5](/img/structure/B14727523.png)
2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1H-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol . The reaction mixture is then concentrated and purified using chromatographic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
化学反应分析
Types of Reactions
2,2’-(1H-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups at specific positions on the pyrazolo[3,4-d]pyrimidine core .
科学研究应用
2,2’-(1H-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2,2’-(1H-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their functional groups and substitutions.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but with additional ring systems.
Uniqueness
2,2’-(1H-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol is unique due to its specific functionalization, which enhances its activity as a kinase inhibitor. Its ability to form stable hydrogen bonds with key amino acids in the active site of CDKs distinguishes it from other similar compounds .
属性
CAS 编号 |
6288-95-5 |
|---|---|
分子式 |
C9H14N6O2 |
分子量 |
238.25 g/mol |
IUPAC 名称 |
2-[[6-(2-hydroxyethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C9H14N6O2/c16-3-1-10-7-6-5-12-15-8(6)14-9(13-7)11-2-4-17/h5,16-17H,1-4H2,(H3,10,11,12,13,14,15) |
InChI 键 |
DHFPTAJYLYGPPY-UHFFFAOYSA-N |
规范 SMILES |
C1=NNC2=C1C(=NC(=N2)NCCO)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)

![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)



![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)




![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)

